Fmoc-d-trp-opfp
Overview
Description
Fmoc-D-Trp-OPfp, also known as N-alpha-Fmoc-D-tryptophan pentafluorophenyl ester, is a compound used in peptide synthesis . It has a molecular weight of 592.5 and a molecular formula of C32H21F5N2O4 .
Synthesis Analysis
This compound is used in Fmoc/tBu solid-phase peptide synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Chemical Reactions Analysis
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored sealed in dry conditions at 2-8°C . It has a molecular weight of 592.52 .
Scientific Research Applications
Adsorption on Molecularly Imprinted Polymers : A study by Kim and Guiochon (2005) investigated the equilibrium adsorption isotherms of compounds, including Fmoc-L-Trp-OPfp, on molecularly imprinted polymers (MIPs). This research demonstrated that Fmoc-L-Trp-OPfp interacts differently with adsorption sites compared to its analogues, offering insights into the properties of MIPs and their applications in separation science (Kim & Guiochon, 2005).
Synthesis of O-glycopeptides : Gangadhar, Jois, and Balasubramaniam (2004) described a high-yield and stereoselective synthesis of O-glycopeptides using Fmoc-AA-OPfp, showcasing the compound's utility in peptide synthesis and its potential applications in biochemical research (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Syntheses of Glycopeptides : Meinjohanns et al. (1995) utilized Fmoc-D-Trp-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides. This study highlights the compound's role in the efficient synthesis of complex glycopeptides, which are significant in understanding protein glycosylation (Meinjohanns et al., 1995).
HPLC Determination of Amino Acids : this compound is referenced in the context of high-performance liquid chromatography (HPLC) for the determination of amino acids in biological materials. This application is critical in various biochemical analyses (Füst et al., 1990).
Multiple-Column Solid-Phase Glycopeptide Synthesis : Peters et al. (1991) described the use of this compound in the synthesis of multiple O-glycopeptides, showcasing its utility in synthesizing complex biological molecules (Peters et al., 1991).
Mechanism of Action
Target of Action
Fmoc-D-Trp-OPfp is primarily used as an amino acid protecting group in organic synthesis . It is often used in the synthesis of peptides or proteins with complex structures .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a protecting group, this compound plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (spps) . It protects the amine group during the synthesis process and is removed under basic conditions without disturbing the acid-labile linker between the peptide and the resin .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides or proteins with complex structures . By protecting the amine group during synthesis, it allows for the creation of these complex structures without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
Safety and Hazards
Future Directions
Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They have potential applications in diverse areas such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Trp-OPfp plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation of amide bonds in the presence of a base . The Fmoc group in this compound is rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It is involved in the formation of amide bonds, a crucial step in peptide chain elongation . The Fmoc group serves as a protecting group for the amino acid, preventing unwanted side reactions during synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this pathway, particularly those involved in the formation of amide bonds
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGTAYCHANVFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21F5N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403884 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136554-94-4 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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